![molecular formula C17H26N2O4S B4820938 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide](/img/structure/B4820938.png)
4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide
説明
4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins and the regulation of gene expression. By inhibiting HDAC enzymes, 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide promotes the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenic pathways. 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide also inhibits the activity of non-histone proteins, including transcription factors and signaling molecules, which are involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide has been shown to induce various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer cells, 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide induces cell cycle arrest at the G1 phase and promotes the activation of pro-apoptotic pathways. In neurodegenerative disorders, 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide improves cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. In inflammatory diseases, 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide reduces the production of pro-inflammatory cytokines and promotes the differentiation of regulatory T cells.
実験室実験の利点と制限
4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for HDAC enzymes. It also has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide has some limitations, including its poor solubility in water and its potential off-target effects on non-HDAC proteins. These limitations can be overcome by using appropriate formulation and dosing strategies and by performing careful target validation studies.
将来の方向性
There are several future directions for the development and application of 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide. One direction is the optimization of its pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Another direction is the identification of novel disease indications for 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide, including rare diseases and orphan indications. Additionally, the combination of 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide with other therapeutic agents, including chemotherapy, radiation therapy, and immunotherapy, could enhance its therapeutic efficacy and reduce the development of drug resistance. Finally, the development of new HDAC inhibitors with improved pharmacological properties and novel mechanisms of action could expand the therapeutic potential of this class of compounds.
科学的研究の応用
4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In neurodegenerative disorders, 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In inflammatory diseases, 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of rheumatoid arthritis.
特性
IUPAC Name |
4-methyl-N-(4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13(2)12-16(17(20)19-8-10-23-11-9-19)18-24(21,22)15-6-4-14(3)5-7-15/h4-7,13,16,18H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYARHKBCJSHEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。